

Structural Analysis of HIV-1 p24 Peptide 194-210: A Technical Guide

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Compound of Interest

Compound Name: HIV-1 gag Protein p24 (194-210)

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This technical guide provides a detailed structural analysis of the HIV-1 p24 capsid peptide 194-210. The p24 protein is a critical component of the viral capsid, and its C-terminal domain, which includes the 194-210 sequence, is essential for the Gag-Gag interactions that lead to virion assembly. A thorough understanding of the structural characteristics of this peptide can inform the development of novel antiretroviral therapies that target capsid formation.

The amino acid sequence of the p24 peptide 194-210 is Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr. This region is part of the C-terminal domain of the p24 protein, which is known to be involved in the dimerization of p24, a crucial step for the assembly of the viral capsid.

Conformational Analysis from Crystal Structure

Analysis of the crystal structure of the full-length HIV-1 p24 protein in complex with a Fab fragment (PDB ID: 1E6J) reveals that the C-terminal domain, where the 194-210 peptide is located, adopts a helix-turn-helix motif.[1] This motif is crucial for protein-protein interactions. Within the full protein structure, the 194-210 region contributes to this overall fold, which is essential for the proper assembly of the viral capsid.

Secondary Structure Prediction



While direct experimental data on the secondary structure of the isolated p24 peptide 194-210 is not readily available in the literature, computational methods can provide valuable insights into its intrinsic structural propensities. Secondary structure prediction for the peptide sequence was performed using the PSIPRED server.

Residue Position	Amino Acid	Predicted Secondary Structure
194	Ala	Coil
195	Asn	Coil
196	Pro	Coil
197	Asp	Coil
198	Cys	Coil
199	Lys	Coil
200	Thr	Coil
201	lle	Helix
202	Leu	Helix
203	Lys	Helix
204	Ala	Helix
205	Leu	Helix
206	Gly	Coil
207	Pro	Coil
208	Ala	Coil
209	Ala	Coil
210	Thr	Coil

The prediction suggests that the central portion of the peptide (residues 201-205) has a propensity to form an α -helical structure, while the N- and C-terminal ends are likely to be in a



random coil conformation. This is consistent with the helix-turn-helix motif observed in the crystal structure of the full p24 protein.

Experimental Protocols

To experimentally determine the structure of the p24 peptide 194-210, the following standard biophysical techniques would be employed.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.

Methodology:

- Sample Preparation: The synthetic p24 (194-210) peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 μM. The buffer should be free of any components that have high absorbance in the far-UV region.
- Instrumentation: A CD spectrometer is purged with nitrogen gas for at least 30 minutes before use. The temperature is controlled, typically at 25°C, using a Peltier device.
- Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm. Data is typically collected at a scanning speed of 50 nm/min with a bandwidth of 1 nm. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
- Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity
 [θ] using the following formula: [θ] = (millidegrees × 100) / (path length in mm × concentration
 in M × number of residues) The resulting spectrum is then deconvoluted using algorithms
 such as K2D3 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil
 content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution, including three-dimensional structure and dynamics.



Methodology:

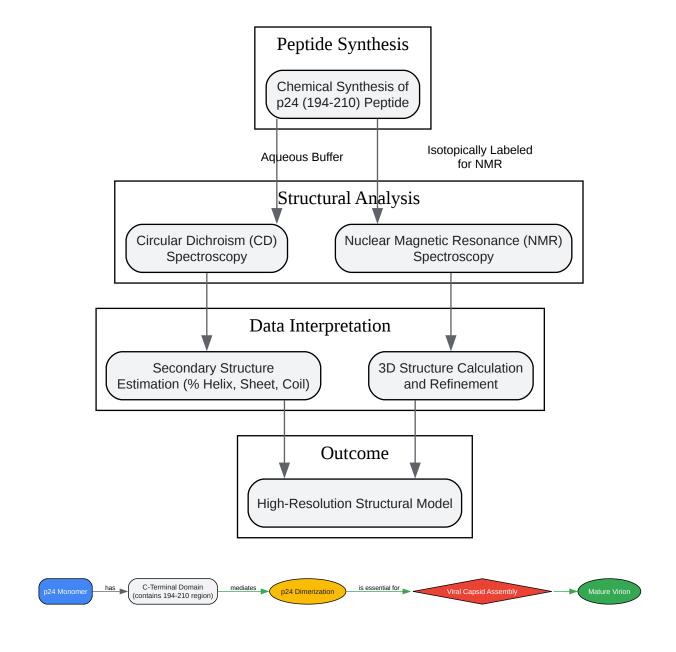
- Sample Preparation: The peptide is synthesized with 15N and 13C isotopic labels to enhance signal sensitivity and resolution. The labeled peptide is dissolved in a buffered solution (e.g., 90% H2O/10% D2O, 10 mM phosphate buffer, pH 6.5) to a concentration of approximately 1 mM.
- Instrumentation: NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
- Data Acquisition: A suite of 2D NMR experiments is conducted, including:
 - TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
 - 1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide, with one peak for each N-H bond.

Structure Calculation:

- Resonance Assignment: The collected spectra are analyzed to assign all proton, nitrogen, and carbon resonances to specific atoms in the peptide sequence.
- Restraint Generation: NOE cross-peaks are integrated and converted into upper distance limits. Dihedral angle restraints can be derived from coupling constants.
- Structure Calculation: A set of 3D structures is calculated using software like CYANA or XPLOR-NIH, which uses a simulated annealing protocol to find conformations that satisfy the experimental restraints.
- Structure Validation: The final ensemble of structures is validated for its agreement with the experimental data and for stereochemical quality using tools like PROCHECK-NMR.

Visualizations





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References

• 1. rcsb.org [rcsb.org]



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